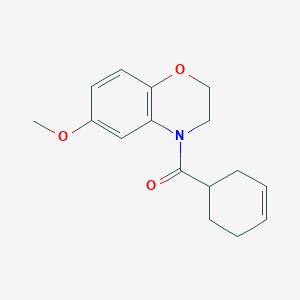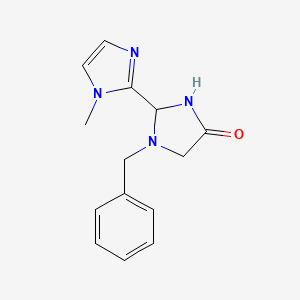![molecular formula C11H15NO3S B7591571 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol, also known as MNTB, is a chemical compound that has been widely used in scientific research. It is a member of the family of phenethylamines, which are known to have a wide range of biological activities. MNTB has been shown to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a variety of diseases.
Wirkmechanismus
The mechanism of action of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is complex and not yet fully understood. It is believed that 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol acts by binding to the active site of enzymes, thereby preventing their normal function. Additionally, 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to have several biochemical and physiological effects. In addition to its enzyme inhibition properties, 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its potent enzyme inhibition properties make it a useful tool for studying the role of enzymes in various biological processes. However, 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol also has several limitations. Its mechanism of action is not yet fully understood, and its effects on human health are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol. One promising area of research is the development of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol-based therapeutics for the treatment of diseases such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol and its effects on human health. Finally, the development of new synthesis methods for 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol may lead to the discovery of new compounds with even greater therapeutic potential.
Synthesemethoden
The synthesis of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is via the reaction of 2-methyl-3-nitrobenzyl chloride with thio-1-propanol in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been extensively studied for its potential use in scientific research. One of its most promising applications is in the field of enzyme inhibition. 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been shown to be a potent inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are involved in a variety of biological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
2-[(2-methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(6-13)16-7-10-4-3-5-11(9(10)2)12(14)15/h3-5,8,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHBFOTVAPMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CSC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)


![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
